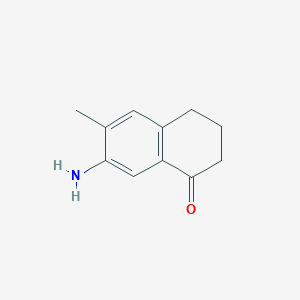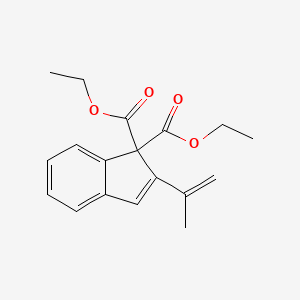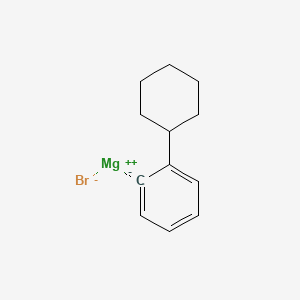
Magnesium;cyclohexylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;cyclohexylbenzene;bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C6H11C6H5MgBr, where a magnesium atom is bonded to a bromine atom and a cyclohexylbenzene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;cyclohexylbenzene;bromide is synthesized through the reaction of cyclohexylbenzene with magnesium in the presence of bromine. The reaction is typically carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction is as follows: [ \text{C6H11C6H5Br} + \text{Mg} \rightarrow \text{C6H11C6H5MgBr} ]
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where cyclohexylbenzene and magnesium are combined under controlled conditions. The reaction is often catalyzed by iodine to enhance the reactivity of magnesium. The product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;cyclohexylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl and aryl halides to form new carbon-carbon bonds.
Solvents: Typically used in anhydrous ether or tetrahydrofuran (THF) to maintain reactivity.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Formed from coupling reactions with halides.
Aplicaciones Científicas De Investigación
Magnesium;cyclohexylbenzene;bromide has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The compound exerts its effects through the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The mechanism involves the transfer of electrons from the magnesium atom to the carbon atom, making the carbon highly nucleophilic.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bromide
- Cyclohexylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
Magnesium;cyclohexylbenzene;bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the stability of a cyclohexylbenzene group. This makes it particularly useful in the synthesis of complex organic molecules where both reactivity and stability are required.
Propiedades
Fórmula molecular |
C12H15BrMg |
|---|---|
Peso molecular |
263.46 g/mol |
Nombre IUPAC |
magnesium;cyclohexylbenzene;bromide |
InChI |
InChI=1S/C12H15.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-4,7,12H,2,5-6,9-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
DAKVLNHXSJRVAN-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)C2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


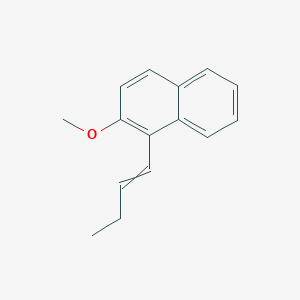
![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)
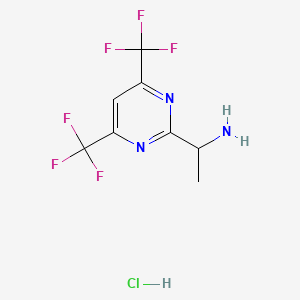

![4-Methyl-N-[(1S,2S)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B12637212.png)
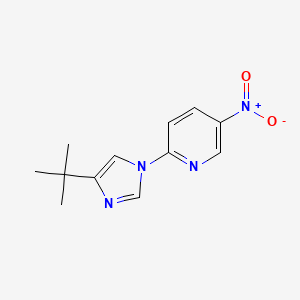
![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
